molecular formula C7H12O2 B3044460 3,3,4,4-Tetramethyloxetan-2-one CAS No. 10008-69-2

3,3,4,4-Tetramethyloxetan-2-one

Cat. No.: B3044460
CAS No.: 10008-69-2
M. Wt: 128.17 g/mol
InChI Key: VOBXGRUVMYAPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,4,4-Tetramethyloxetan-2-one is a strained, four-membered cyclic ester (a lactone) that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . Oxetanes are known for their significant ring strain, which governs their reactivity and makes them attractive as synthetic intermediates for ring-opening and ring-expansion reactions . The incorporation of oxetane motifs into larger molecules is a established strategy to improve physicochemical properties, such as reducing lipophilicity, enhancing aqueous solubility, and increasing metabolic stability, making them potent isosteres for carbonyl and gem-dimethyl groups in drug discovery programs . Researchers utilize this high-purity compound in the design and synthesis of novel small molecules for probing biological targets, including kinases and various enzymes . Its tetramethyl-substituted structure provides steric definition and can be used to influence the conformational properties of lead compounds. This product is intended for research applications by qualified laboratory personnel. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

10008-69-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3,3,4,4-tetramethyloxetan-2-one

InChI

InChI=1S/C7H12O2/c1-6(2)5(8)9-7(6,3)4/h1-4H3

InChI Key

VOBXGRUVMYAPIL-UHFFFAOYSA-N

SMILES

CC1(C(=O)OC1(C)C)C

Canonical SMILES

CC1(C(=O)OC1(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 3,3,4,4-Tetramethyloxetan-2-one with analogous compounds, including lactones and fluorinated ketones, based on structural and functional similarities:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
This compound <sup>†</sup> C7H10O2 132.16 (calculated) Four methyl groups at C3 and C4 High steric hindrance; lower solubility in polar solvents; thermally stable Potential monomer for polyesters with enhanced thermal stability
4-Methyloxetan-2-one C4H6O2 86.09 One methyl group at C4 Higher reactivity (lower steric hindrance); irritant properties Polyester synthesis, pharmaceutical intermediates
3,3,4,4-Tetrafluorobutan-2-one C4H4F4O 144.07 Four fluorine atoms at C3 and C4 Electron-withdrawing substituents; high dipole moment; liquid at room temperature Fluorinated building block in pharmaceuticals to improve metabolic stability
2,2-Dimethyltetrahydropyran-4-one C7H12O2 128.17 Two methyl groups at C2 Six-membered ring; lower ring strain; moderate reactivity Fragrance and flavoring agent precursor

<sup>†</sup> Hypothetical data inferred from structural analogs.

Key Findings:

Steric Effects : The tetramethyl substitution in this compound likely reduces nucleophilic attack at the carbonyl group compared to 4-Methyloxetan-2-one, which has only one methyl group. This steric shielding could make polymerization or esterification reactions slower but more selective .

Electronic Effects : In contrast, 3,3,4,4-Tetrafluorobutan-2-one () exhibits enhanced electrophilicity due to fluorine’s electron-withdrawing nature, enabling efficient participation in fluorination reactions.

Thermal Stability : Bulky substituents in this compound may improve thermal stability in polymeric materials, similar to how methyl groups stabilize other cyclic ketones .

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